The synthesis of ITH12575 involves a two-step process:
The technical details of these reactions include careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The synthesis aims to produce compounds with favorable drug-like properties while maintaining neuroprotective efficacy.
The molecular formula of ITH12575 is , with a molecular weight of approximately 331.86 g/mol. Its structure includes:
The structural representation can be described using the InChI key: RDMUJSJZBYAAEF-UHFFFAOYSA-N, and its SMILES notation is: O=C1NC2=CC=C(Cl)C=C2C(C3=C(C(C)C)C=CC=C3)SC1
.
ITH12575 has been evaluated for its reactivity in various biological contexts:
These reactions highlight ITH12575's potential as a therapeutic agent in conditions characterized by calcium dysregulation.
The mechanism by which ITH12575 exerts its effects involves:
ITH12575 possesses several notable physical and chemical properties:
These properties are crucial for its application in research settings.
ITH12575 has significant potential applications in scientific research, particularly in:
Benzothiazepines constitute a privileged scaffold in neuropharmacology due to their multimodal modulation of calcium-handling proteins. CGP37157—the progenitor of this chemical class—demonstrated dual activity as both an mNCX inhibitor and a weak L-type voltage-gated calcium channel blocker. However, its therapeutic utility was limited by off-target effects and suboptimal pharmacokinetics [5]. Structural optimization yielded ITH12575, which retains the core 1,5-benzothiazepin-2-one heterocycle but incorporates an ortho-isopropylphenyl moiety at position 5. This modification enhances mitochondrial targeting while reducing interactions with non-calcium channels [5] [10].
The neuroprotective efficacy of benzothiazepines stems from their ability to:
Table 1: Neuropharmacological Targets of Benzothiazepine Derivatives
Compound | Primary Target | Secondary Targets | Neuroprotective Effects |
---|---|---|---|
CGP37157 | mNCX | L-type VGCC, CALHM1 | Reduces infarct volume in stroke models |
ITH12575 | mNCX | CALHM1 | Blocks glutamate excitotoxicity; rescues synaptic transmission |
ITH12576 (Pyridine analogue) | mNCX | – | Enhanced solubility with retained activity |
ITH12575 (CAS 1802013-08-6) features a tricyclic framework comprising a benzene ring fused to a seven-membered thiazepine heterocycle. Key structural determinants include:
Physicochemical profiling reveals a calculated partition coefficient (clogP) of ~3.2, indicating moderate lipophilicity conducive to CNS penetration. Solubility assays confirm dissolution in DMSO (100 mM) and ethanol (20 mM), making it suitable for in vitro models [2] [6]. X-ray crystallography of homologous compounds indicates a butterfly-like conformation, where the phenyl and chlorophenyl rings adopt a dihedral angle of 65–75°—a topology critical for docking into the mNCX hydrophobic pocket [5].
Table 2: Physicochemical Properties of ITH12575
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₈H₁₈ClNOS | High-resolution mass spectrometry |
Exact mass | 331.0798 Da | [6] |
CAS number | 1802013-08-6 | [2] |
Solubility in DMSO | 100 mM | Kinetic solubility assay |
Purity | ≥98% (HPLC) | [7] |
Storage conditions | 0–4°C (short-term); -20°C (long-term) | Stability studies |
The therapeutic targeting of mNCX evolved from recognizing its role in neuronal calcium buffering:
Mechanistically, mNCX inhibitors exploit the "calcium paradox": By blocking mitochondrial calcium extrusion, they increase intramitochondrial calcium concentrations, which:
Table 3: Evolution of mNCX Inhibitors
Generation | Representative Compound | Key Advances | Limitations |
---|---|---|---|
First | CGP37157 | Proof-of-concept for mNCX blockade | Off-target VGCC effects; metabolic instability |
Second | ITH12575 | Enhanced mNCX selectivity; BBB permeability | Limited in vivo data |
Third | Pyridothiazepines | Optimized solubility (clogP <3.0) | Under preclinical evaluation |
Calcium dyshomeostasis is a unifying pathologic feature in neurodegenerative and ischemic conditions:
The compound’s therapeutic advantage lies in its multi-target engagement:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7